molecular formula C10H14FNO B13989105 (R)-1-(3-fluoro-4-methoxyphenyl)propylamine

(R)-1-(3-fluoro-4-methoxyphenyl)propylamine

Cat. No.: B13989105
M. Wt: 183.22 g/mol
InChI Key: FFQSFXAOMSUUCV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(3-fluoro-4-methoxyphenyl)propylamine is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-fluoro-4-methoxyphenyl)propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and a suitable chiral amine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 3-fluoro-4-methoxybenzaldehyde with a chiral amine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired ®-1-(3-fluoro-4-methoxyphenyl)propylamine in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-fluoro-4-methoxyphenyl)propylamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production often employs optimized reaction conditions and catalysts to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-fluoro-4-methoxyphenyl)propylamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium iodide, potassium fluoride, or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group may yield imines or nitriles, while reduction can produce primary amines or alcohols.

Scientific Research Applications

®-1-(3-fluoro-4-methoxyphenyl)propylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ®-1-(3-fluoro-4-methoxyphenyl)propylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-fluoro-4-chlorophenyl)propylamine
  • ®-1-(3-fluoro-4-methylphenyl)propylamine
  • ®-1-(3-fluoro-4-hydroxyphenyl)propylamine

Uniqueness

®-1-(3-fluoro-4-methoxyphenyl)propylamine is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as altered electronic effects and steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1R)-1-(3-fluoro-4-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C10H14FNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9H,3,12H2,1-2H3/t9-/m1/s1

InChI Key

FFQSFXAOMSUUCV-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)OC)F)N

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.